![molecular formula C20H18N4O4S B2454439 N1-(benzo[d]thiazol-2-yl)-N2-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941980-03-6](/img/structure/B2454439.png)
N1-(benzo[d]thiazol-2-yl)-N2-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(benzo[d]thiazol-2-yl)-N2-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide” is a novel compound that has been synthesized and characterized in various studies . It belongs to a series of derivatives synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Synthesis Analysis
The synthesis of this compound involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds obtained were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Aplicaciones Científicas De Investigación
Synthesis and Characterization
N1-(benzo[d]thiazol-2-yl)-N2-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide and its derivatives have been synthesized and characterized in various studies. Uma et al. (2017) synthesized derivatives with biological activity studies revealing toxicity to bacteria (Uma, Rajanna, Unnisa, & Saiprakash, 2017). Similarly, the work by Patel and Patel (2015) focused on synthesizing heterocyclic compounds for antibacterial activity (Patel & Patel, 2015).
Biological and Antimicrobial Activity
The compound and its derivatives show significant biological activity. Sapijanskaitė-Banevič et al. (2020) synthesized thiazole derivatives with evaluated antibacterial properties against various bacterial strains (Sapijanskaitė-Banevič et al., 2020). Additionally, Ravinaik et al. (2021) designed compounds for anticancer activity evaluation, showcasing the potential of these derivatives in cancer research (Ravinaik et al., 2021).
Structure and Properties Analysis
The structure and properties of related compounds have been extensively analyzed. Inkaya et al. (2012) characterized the structure of a similar compound using various spectroscopic methods (Inkaya et al., 2012), while Mariappan et al. (2016) synthesized biologically potent derivatives through an oxidative bond formation strategy (Mariappan et al., 2016).
Anticancer and Antimicrobial Applications
The research into anticancer and antimicrobial applications of these compounds is significant. Röver et al. (1997) synthesized and evaluated inhibitors of kynurenine 3-hydroxylase, indicating their potential in biochemical applications (Röver et al., 1997). Moreover, Nam et al. (2010) evaluated benzothiazole derivatives for cytotoxic and antimicrobial activities, finding some compounds with significant effects (Nam et al., 2010).
Direcciones Futuras
Mecanismo De Acción
Target of action
Benzothiazoles, a class of compounds to which “N-(1,3-benzothiazol-2-yl)-N’-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide” belongs, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .
Mode of action
The mode of action of benzothiazoles can vary widely depending on their specific chemical structure. Some benzothiazoles act by suppressing certain enzymes, while others might interact with specific receptors or other cellular components
Biochemical pathways
Benzothiazoles can affect various biochemical pathways depending on their specific targets and mode of action . Without specific information on the targets of “N-(1,3-benzothiazol-2-yl)-N’-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide”, it’s difficult to predict which pathways it might affect.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure. Benzothiazoles, in general, offer a complementary pharmacokinetic profile and a metabolically stable substitute for carboxylic acid functionalities . .
Propiedades
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-28-15-9-8-12(11-14(15)24-10-4-7-17(24)25)21-18(26)19(27)23-20-22-13-5-2-3-6-16(13)29-20/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,21,26)(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAGZWPGSILCOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

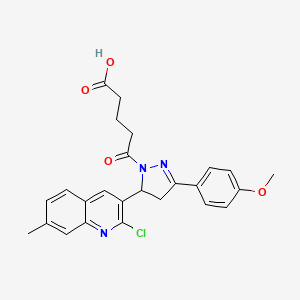
methanone](/img/structure/B2454359.png)
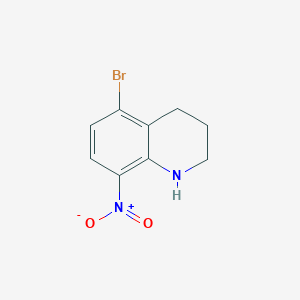
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2454362.png)
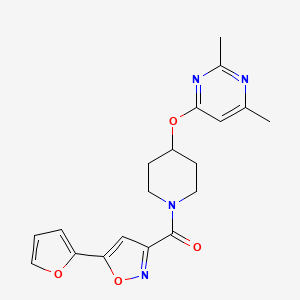

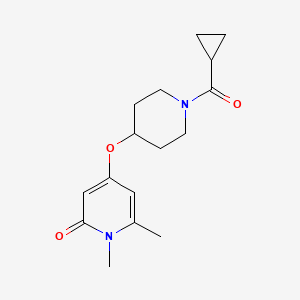
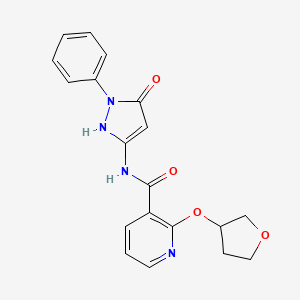
![4-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2454368.png)
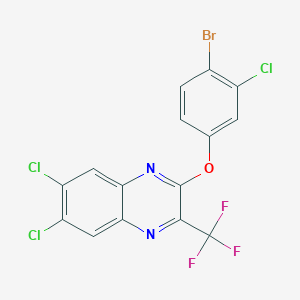
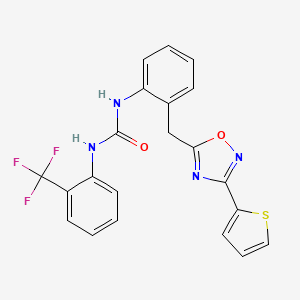

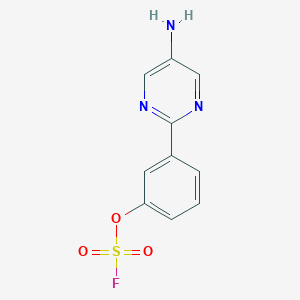
![3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(3,4-dimethylphenyl)urea](/img/structure/B2454377.png)